4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether
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Overview
Description
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is an organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether typically involves multiple steps, including halogenation and etherification reactionsThe final step involves the formation of the methyl ether through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Used in the preparation of kinase inhibitors.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Used as a pharmaceutical intermediate.
Uniqueness
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .
Properties
Molecular Formula |
C8H5F4IO |
---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
5-fluoro-1-iodo-2-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,1H3 |
InChI Key |
AMXKDSWLOGNIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)F)C(F)(F)F |
Origin of Product |
United States |
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